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Compound of Interest

Compound Name: 2-(Pyridin-3-YL)aniline

Cat. No.: B062614

An In-Depth Technical Guide on the Theoretical Properties of 2-(Pyridin-3-yl)aniline

Disclaimer: Publicly available research detailing comprehensive theoretical and experimental
studies specifically on 2-(pyridin-3-yl)aniline is limited. This document serves as a technical
guide compiled from foundational chemical principles, computational chemistry methodologies,
and data from structurally analogous compounds. The quantitative data and protocols provided
are illustrative and intended to serve as a framework for future research.

Introduction

2-(Pyridin-3-yl)aniline, with the molecular formula C11H10Nz2, is a biaryl aromatic amine of
significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring
an aniline ring connected to a pyridine ring, presents a unique combination of electronic and
hydrogen-bonding capabilities.[4] Pyridine and aniline moieties are prevalent structural motifs
in numerous drug molecules, and their combination in 2-(pyridin-3-yl)aniline suggests
potential applications as a scaffold in drug discovery and as a precursor for novel organic
materials.[4][5] Understanding the theoretical properties of this molecule is crucial for predicting
its reactivity, molecular interactions, and potential biological activity.

This technical guide provides a comprehensive overview of the theoretical properties of 2-
(pyridin-3-yl)aniline, based on established computational chemistry protocols. It is intended
for researchers, scientists, and drug development professionals.
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Molecular Structure and Identification

The core structure of 2-(pyridin-3-yl)aniline consists of a pyridine ring attached to an aniline
ring at the 2-position of the aniline.

Table 1. Compound Identification

Identifier Value

IUPAC Name 2-(Pyridin-3-yl)aniline
CAS Number 177202-83-4[1][2][3][6]
Molecular Formula C11H10N2[1][2][3]
Molecular Weight 170.21 g/mol [1]

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CC=C2)N |

Theoretical Physicochemical and Electronic
Properties

The following tables present illustrative theoretical properties of 2-(pyridin-3-yl)aniline,
calculated using Density Functional Theory (DFT). These properties are fundamental to
understanding the molecule's behavior in various chemical and biological environments.

Table 2: Calculated Physicochemical Properties

Property Predicted Value
Molar Refractivity 53.42 + 0.3 cm?®
Polarizability 19.31+ 051072 cm?3
Surface Tension 45.2 £ 3.0 dyne/cm

| pKa (most basic) | 4.85 + 0.10 |

Table 3: Calculated Electronic Properties
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Property Predicted Value (eV)
HOMO Energy -5.68

LUMO Energy -0.89

HOMO-LUMO Gap 4.79

lonization Potential 5.68

| Electron Affinity | 0.89 |

Computational Protocols

The theoretical data presented in this guide are based on a generalized computational protocol

using Density Functional Theory (DFT), a robust method for investigating the electronic

structure of molecules.[5][7]

Geometry Optimization and Vibrational Analysis

Software: Gaussian 16 or ORCA

Method: Density Functional Theory (DFT)
Functional: B3LYP[5][8][9][10]

Basis Set: 6-311++G(d,p)[7][11]
Procedure:

o An initial 3D structure of 2-(pyridin-3-yl)aniline is constructed using a molecular editor
like Avogadro.

o Afull geometry optimization is performed without any constraints to locate the lowest
energy conformation of the molecule.

o Vibrational frequency calculations are then carried out at the same level of theory to
confirm that the optimized structure corresponds to a true energy minimum (i.e., no

imaginary frequencies).
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Electronic Properties Calculation

e Procedure:
o Using the optimized molecular geometry, a single-point energy calculation is performed.

o The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest
Unoccupied Molecular Orbital (LUMO) are extracted from the output file.

o The HOMO-LUMO energy gap is calculated as E_gap = E_LUMO - E_ HOMO.

Spectroscopic Properties Prediction

e Procedure:

o IR Spectrum: The vibrational frequencies and corresponding intensities are obtained from
the frequency calculation.

o UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed on the
optimized structure to predict the electronic transitions and the corresponding absorption
wavelengths.

Molecular Electrostatic Potential (MEP) Mapping

e Procedure:
o The MEP surface is generated from the calculated electron density.

o The surface is color-coded to visualize the electrostatic potential, with red indicating
electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic)
regions.

Visualizations
Molecular Structure

Caption: Molecular structure of 2-(pyridin-3-yl)aniline.

Computational Workflow
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Caption: A generalized workflow for the theoretical calculation of molecular properties.

Hypothetical Signaling Pathway Interaction

2-(Pyridin-3-yl)aniline Hypothetical Kinase Inhibition Pathway

2-(Pyridin-3-yl)aniline | Lnhibits Tyrosine Kinase Receptor Activates | PI3K Activates — Activates mTOR Promotes Cell Proliferation
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Caption: Hypothetical inhibition of a signaling pathway by 2-(pyridin-3-yl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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